molecular formula C9H16F7N2P B071370 Btffh CAS No. 164298-25-3

Btffh

Cat. No. B071370
M. Wt: 316.2 g/mol
InChI Key: MNJUGQKOHJQOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) is an organic compound with the chemical formula [(CF3)2P(O)]2NMCF3 . It is a colorless liquid with high thermal and chemical stability . It has low volatility and a high boiling point . It is insoluble in water but soluble in many organic solvents such as ethanol and acetone .


Synthesis Analysis

BTFFH is an important intermediate in organic synthesis and has a wide range of applications . It can be used as an initiator, catalyst, diazo source, active hydroxyl protecting agent, and more . It can also be used to prepare compounds containing hexafluorophosphate, such as hexafluorophosphate-containing ionic liquids . There are several methods for preparing BTFFH . One efficient method involves the reaction of tetramethylchloroformamidinium hexafluorophosphate (TCFH) with excess anhydrous KF .


Molecular Structure Analysis

The molecular formula of BTFFH is C9H16F7N2P . Its molecular weight is 316.20 g/mol . The InChI string is InChI=1S/C9H16FN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1 . The canonical SMILES string is FP-(F)(F)(F)F.F\C(N1CCCC1)=N/2CCCC2 .


Physical And Chemical Properties Analysis

BTFFH is a colorless liquid with high thermal and chemical stability . It has low volatility and a high boiling point . It is insoluble in water but soluble in many organic solvents such as ethanol and acetone .

Scientific Research Applications

Application 1: Solid Phase Peptide Synthesis

  • Summary of Application : BTFFH is used as a coupling reagent for the solid phase synthesis of a range of peptides, particularly those incorporating sensitive amino acids .
  • Methods of Application : The onium reagent BTFFH reacts rapidly with carboxylic acids to give the corresponding acid fluorides or mixed anhydrides depending on the reaction conditions .
  • Results or Outcomes : The use of BTFFH in peptide synthesis has been shown to be convenient and effective, particularly for peptides incorporating sensitive amino acids .

Application 2: Deoxofluorination

  • Summary of Application : BTFFH is used as a deoxofluorination agent, particularly for alcohols .
  • Methods of Application : BTFFH reacts with alcohols in the presence of Et3N-3HF and Et3N to produce the corresponding fluorides .
  • Results or Outcomes : BTFFH has been found to be a stable, readily available, and mild deoxofluorination reagent with moderate fluorination ability. It has been used for effective deoxofluorination of some tertiary alcohols .

Application 3: Coupling of Octanoic Acid with tert-Pentylamine

  • Summary of Application : BTFFH is used as a coupling reagent for the formation of amide bonds, particularly in the coupling of octanoic acid with tert-pentylamine .
  • Methods of Application : The optimized BTFFH method involves the reaction of octanoic acid with tert-pentylamine in the presence of BTFFH .
  • Results or Outcomes : The use of BTFFH in this reaction resulted in significantly improved yields. For example, the coupling of octanoic acid with tert-pentylamine by XtalFluor-E was reported in only 8% yield due to reaction with the released diethylamine. Using the optimized BTFFH method, the product was isolated in 91% yield .

properties

IUPAC Name

1-[fluoro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJUGQKOHJQOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=[N+]2CCCC2)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F7N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448994
Record name BTFFH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Btffh

CAS RN

164298-25-3
Record name BTFFH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Fluoro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Btffh
Reactant of Route 2
Reactant of Route 2
Btffh
Reactant of Route 3
Btffh
Reactant of Route 4
Btffh
Reactant of Route 5
Reactant of Route 5
Btffh
Reactant of Route 6
Btffh

Citations

For This Compound
159
Citations
A El-Faham - Organic preparations and procedures international, 1998 - Taylor & Francis
In a preliminary publication, a brief announcement was given of the syntheses of BTFFH (1) and DFM (2),’the method being modeled on a “wet” procedure previously devised for the …
Number of citations: 31 www.tandfonline.com
A El-Faham - Chemistry letters, 1998 - jlc.jst.go.jp
The onium reagent BTFFH has been shown to be a convenient reagent for the solid phase synthesis of a range of peptides incorporating sensitive amino acids. …
Number of citations: 37 jlc.jst.go.jp
VF Steffen - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… Pleased with the results from the optimized BTFFH promoted coupling of 1a with 1b, we wished … In all cases, coupling by the optimized BTFFH method resulted in significantly improved …
Number of citations: 95 pubs.rsc.org
B He, X Liu, H Li, X Zhang, Y Ren, W Su - Organic Letters, 2021 - ACS Publications
… Using TFFH as a fluorinating reagent gave a slightly lower yield than BTFFH (entry 8). Na 2 CO 3 was used as a base, leading to much lower yield than K 3 PO 4 (entry 9 vs entry 6). The …
Number of citations: 12 pubs.acs.org
S Liu, B He, H Li, X Zhang, Y Shang… - Chemistry–A European …, 2021 - Wiley Online Library
… Additionally, the employment of pivalic anhydride as a substitute for BTFFH completely shut … experiments demonstrate the indispensability of BTFFH and show a subtle difference of our …
E Masri, Ahsanullah, M Accorsi, J Rademann - Organic letters, 2020 - ACS Publications
The flexible variation of peptidomimetics is of great interest for the identification of optimized protein ligands. Here we present a general concept for introducing side-chain modifications …
Number of citations: 7 pubs.acs.org
Ahsanullah, SI Al-Gharabli, J Rademann - Organic letters, 2012 - ACS Publications
… C-Acylations with the triaryl phosphoranes 8a and 8b proceeded with ease using amino acyl fluoride or BTFFH for activation. Fmoc-removal succeeded for 9a,b, and the liberated amine …
Number of citations: 14 pubs.acs.org
Q Ronzon, W Zhang, T Charote… - Angewandte Chemie …, 2022 - Wiley Online Library
… (BTFFH, 23 in Scheme 3B) are known to improve the coupling of difficult substrates.[35] In the presence of BTFFH … To improve this step, since BTFFH differs from the majority of coupling …
Number of citations: 1 onlinelibrary.wiley.com
P Li, JC Xu - Tetrahedron, 2000 - Elsevier
… PyClU, BTFFH, BOP-Cl and amino acid derivatives were prepared according to literature methods.4., 20., 22. Amino acids were all l-configuration if not otherwise stated. Cbz-N-methyl …
Number of citations: 107 www.sciencedirect.com
N Bormann, JS Ward, AK Bergmann… - … A European Journal, 2023 - Wiley Online Library
Strong Lewis acids are essential tools for manifold chemical procedures, but their scalable deployment is limited by their costs and safety concerns. We report a scalable, convenient, …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.